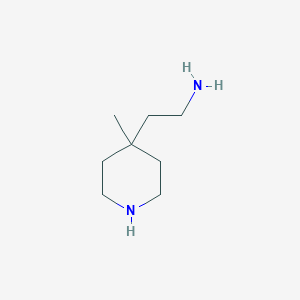

2-(4-Methylpiperidin-4-yl)ethanamine

Description

2-(4-Methylpiperidin-4-yl)ethanamine is a nitrogen-containing organic compound featuring a piperidine ring substituted with a methyl group at the 4-position and an ethanamine side chain. This structure confers unique physicochemical properties, including enhanced stability and basicity, making it valuable in pharmaceutical synthesis, material science, and chemical research. Its applications span drug development, polymer science, and catalysis, though its specific roles are often determined by substituent modifications on the piperidine ring .

Properties

CAS No. |

933727-41-4 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 |

IUPAC Name |

2-(4-methylpiperidin-4-yl)ethanamine |

InChI |

InChI=1S/C8H18N2/c1-8(2-5-9)3-6-10-7-4-8/h10H,2-7,9H2,1H3 |

InChI Key |

ZNRRLEONTJCQES-UHFFFAOYSA-N |

SMILES |

CC1(CCNCC1)CCN |

Canonical SMILES |

CC1(CCNCC1)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Substituents

The biological and chemical properties of 2-(4-methylpiperidin-4-yl)ethanamine are influenced by the position of the methyl group on the piperidine ring and the nature of additional substituents. Below is a comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperidine/Ethanamine Derivatives

Pharmacological and Chemical Properties

- Positional Isomerism : The placement of the methyl group (1- vs. 4-position on piperidine) significantly alters steric and electronic effects. For example, 2-(1-methylpiperidin-4-yl)ethanamine is reported to enhance polymer durability in material science due to its compact structure, whereas the 4-methyl isomer may offer better stability in drug formulations .

- Benzyl vs. Methyl Substitution : Benzyl-substituted derivatives (e.g., 2-(1-benzylpiperidin-4-yl)ethanamine) exhibit higher lipophilicity, improving blood-brain barrier penetration in neurological drug candidates . In contrast, the methyl group in the target compound reduces metabolic degradation, favoring long-acting formulations.

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., 2-(4-benzylpiperazin-1-yl)ethanamine) introduce an additional nitrogen atom, increasing basicity and solubility in acidic environments . This property is exploited in receptor-binding studies for antidepressants and antipsychotics.

Pharmaceutical Development

Material Science

Limitations and Challenges

- Synthetic Complexity : Introducing substituents at the 4-position of piperidine often requires multi-step synthesis, reducing yield compared to simpler analogs .

- Toxicity Concerns : Benzyl and nitro derivatives may exhibit higher cytotoxicity, necessitating careful optimization for pharmaceutical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.